Suc-Ala-Ala-Pro-Phe-SBzl

Description

Properties

IUPAC Name |

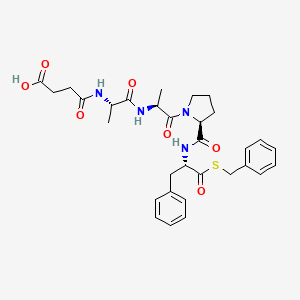

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O7S/c1-20(32-26(36)15-16-27(37)38)28(39)33-21(2)30(41)35-17-9-14-25(35)29(40)34-24(18-22-10-5-3-6-11-22)31(42)43-19-23-12-7-4-8-13-23/h3-8,10-13,20-21,24-25H,9,14-19H2,1-2H3,(H,32,36)(H,33,39)(H,34,40)(H,37,38)/t20-,21-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWURVFFNODFJBJ-NBMBROAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless powder; [Sigma-Aldrich MSDS] | |

| Record name | Carboxypeptidase B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9025-24-5 | |

| Record name | Carboxypeptidase B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Suc-Ala-Ala-Pro-Phe-SBzl chemical structure and properties

An In-Depth Technical Guide to Suc-Ala-Ala-Pro-Phe-SBzl

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine thiobenzyl ester, commonly abbreviated as this compound, is a synthetic peptide derivative designed as a highly specific substrate for chymotrypsin and other chymotrypsin-like serine proteases. Its structure incorporates a tetrapeptide sequence (Ala-Ala-Pro-Phe) that is recognized by the active site of these enzymes, and a C-terminal thiobenzyl ester (SBzl) group. The enzymatic cleavage of the thioester bond between the phenylalanine residue and the benzylthiol leaving group serves as the basis for sensitive enzymatic assays.

This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and applications of this compound. It includes detailed experimental protocols and presents key data for researchers in biochemistry, drug discovery, and diagnostics.

Chemical Structure and Properties

This compound is a sophisticated peptide compound where the C-terminal carboxyl group of phenylalanine is modified to a thiobenzyl ester. This modification enhances the compound's utility as a substrate for enzymatic assays. The N-terminus is protected by a succinyl group, which improves solubility in aqueous buffers.[1][2]

Chemical Structure

IUPAC Name: 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Peptide Sequence: Succinyl-Alanine-Alanine-Proline-Phenylalanine

C-Terminal Modification: Thiobenzyl Ester (-SBzl)

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 80651-95-2 | [3] |

| Molecular Formula | C₃₁H₃₈N₄O₇S | [4] |

| Molecular Weight | 610.73 g/mol | [4] |

| Appearance | White to off-white solid | General |

| Solubility | Soluble in organic solvents like DMSO and DMF; limited solubility in aqueous buffers | [5] |

| Storage Conditions | Store at ≤ -20°C, desiccated | [3] |

Mechanism of Action and Enzymology

This compound functions as a substrate for serine proteases that exhibit chymotrypsin-like specificity, meaning they preferentially cleave peptide bonds C-terminal to large hydrophobic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

The enzymatic reaction proceeds via the canonical serine protease catalytic mechanism, involving the catalytic triad (Ser-His-Asp) in the enzyme's active site. The hydrolysis of the thioester bond between the Phenylalanine residue of the substrate and the benzylthiol group is the measured event. This reaction is generally more rapid than the hydrolysis of corresponding amide or ester bonds, making thiobenzyl esters sensitive substrates for detecting enzyme activity.

Catalytic Hydrolysis by Chymotrypsin

The diagram below illustrates the general mechanism of substrate hydrolysis by the catalytic triad of chymotrypsin.

Kinetic Parameters

Kinetic Data for the Analog Substrate: Suc-Ala-Ala-Pro-Phe-pNA

| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions |

| Bovine α-Chymotrypsin | ~60 | High | High | pH 7.5-8.0, 25°C |

| Human Leukocyte Cathepsin G | ~1700 | - | - | pH 7.5, 25°C |

| Fungal Chymotrypsin-like Protease | Low | High | High | Not specified |

Note: The data presented is for the p-nitroanilide (pNA) analog and serves as an estimation of the kinetic profile. Thiobenzyl ester substrates generally exhibit higher kcat values compared to their p-nitroanilide counterparts.

Experimental Protocols

The primary application of this compound is in the quantitative determination of chymotrypsin activity. The hydrolysis of the thioester bond releases benzylthiol (C₆H₅CH₂SH). This thiol can be detected in a continuous spectrophotometric assay by its reaction with a chromogenic disulfide reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction of the thiol with DTNB releases the yellow thionitrobenzoate anion (TNB²⁻), which has a strong absorbance at 412 nm.

Protocol: Chymotrypsin Activity Assay

This protocol provides a detailed method for measuring chymotrypsin activity using this compound in a 96-well microplate format.

4.1.1 Required Reagents and Buffers

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, pH 7.5.

-

Substrate (this compound): 10 mM stock solution in 100% DMSO.

-

DTNB Reagent: 10 mM stock solution in 100% DMSO.

-

α-Chymotrypsin: 1 mg/mL stock solution in 1 mM HCl. Further dilute to working concentrations (e.g., 1-10 µg/mL) in Assay Buffer immediately before use.

-

96-well UV-transparent microplate.

-

Microplate Spectrophotometer capable of reading absorbance at 412 nm.

4.1.2 Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

4.1.3 Step-by-Step Procedure

-

Prepare Working Solutions:

-

Substrate Working Solution (1 mM): Dilute the 10 mM stock solution 1:10 in Assay Buffer. Prepare this fresh.

-

DTNB Working Solution (1 mM): Dilute the 10 mM stock solution 1:10 in Assay Buffer. Prepare this fresh.

-

Final Assay Concentrations: In a 200 µL final volume, the concentrations will be: 0.5 mM Substrate, 0.5 mM DTNB.

-

-

Assay Plate Setup:

-

Add reagents to each well of a 96-well plate as follows:

-

170 µL of Assay Buffer.

-

10 µL of 1 mM DTNB Working Solution.

-

10 µL of diluted chymotrypsin solution (for test wells) or 10 µL of Assay Buffer (for blank wells).

-

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate for 5 minutes at 25°C to allow the temperature to equilibrate.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 10 µL of 1 mM Substrate Working Solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-set to 25°C.

-

Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes (kinetic mode).

-

4.1.4 Data Analysis

-

Plot Absorbance (412 nm) vs. Time (minutes) for each well.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).

-

Correct the velocity of the test wells by subtracting the velocity of the blank wells.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (V₀ * V_total) / (ε * l * V_enzyme)

-

Where:

-

V₀ = Corrected initial velocity (ΔAbs/min)

-

V_total = Total assay volume (0.2 mL)

-

ε = Molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹)

-

l = Path length of the well (cm, typically calculated by the plate reader or a standard curve)

-

V_enzyme = Volume of enzyme added (0.01 mL)

-

-

Applications in Research and Development

This compound is a versatile tool with several applications in biochemical and pharmaceutical research.[6]

-

Enzyme Characterization: It serves as a standard substrate for characterizing the kinetic properties of newly discovered chymotrypsin-like proteases.

-

Inhibitor Screening: The sensitive assay allows for high-throughput screening (HTS) of compound libraries to identify potential chymotrypsin inhibitors for therapeutic development.

-

Diagnostic Research: The substrate has been investigated as a potential diagnostic tool, as elevated levels of certain proteases can be biomarkers for diseases such as pancreatic cancer.[4]

-

Peptide Synthesis: As a peptide thioester, it can serve as a building block in the synthesis of more complex peptides and proteins via methods like Native Chemical Ligation (NCL).[6]

Synthesis Overview

The synthesis of this compound is typically achieved using Solid-Phase Peptide Synthesis (SPPS). The general process involves:

-

Resin Functionalization: A solid support resin is functionalized with a linker suitable for generating a C-terminal thioester.

-

Peptide Chain Elongation: The amino acids (Phe, Pro, Ala, Ala) are sequentially coupled to the resin, typically using Fmoc or Boc protection strategies.

-

N-Terminal Capping: The N-terminus of the final alanine is capped with succinic anhydride to introduce the succinyl group.

-

Cleavage and Deprotection: The completed peptide thioester is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude product is purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a highly specific and sensitive substrate for chymotrypsin and related enzymes. Its unique thiobenzyl ester chemistry allows for robust and continuous enzymatic assays crucial for basic research and drug development. While detailed kinetic data for this specific compound is sparse in modern literature, the principles of its use are well-established, and its utility can be inferred from extensive studies on analogous substrates. The protocols and data provided in this guide offer a solid foundation for researchers to effectively utilize this important biochemical tool.

References

- 1. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. resource.aminer.org [resource.aminer.org]

- 3. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. Substituent effects on substrate activation and Michaelis-Menten Kinetic parameters in the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Role of Suc-Ala-Ala-Pro-Phe-SBzl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-thiobenzyl ester, commonly abbreviated as Suc-Ala-Ala-Pro-Phe-SBzl, is a synthetic peptide thioester that serves as a highly specific and sensitive substrate for chymotrypsin and chymotrypsin-like serine proteases. Its utility in biochemical and clinical research stems from its ability to facilitate the accurate measurement of enzymatic activity, crucial for inhibitor screening, kinetic analysis, and diagnostic applications. This technical guide provides an in-depth overview of the applications, experimental protocols, and underlying mechanisms of this compound in biochemistry.

Core Applications in Biochemistry

This compound is primarily utilized as a chromogenic substrate for the quantitative determination of the activity of several serine proteases. The thiobenzyl ester linkage at the C-terminus, upon cleavage by a protease, releases a thiol-containing product. This product can then react with a chromogenic reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored compound that can be quantified spectrophotometrically.

The primary enzymes studied using this substrate include:

-

α-Chymotrypsin: A digestive enzyme that preferentially cleaves peptide bonds after aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.

-

Cathepsin G: A serine protease found in the azurophilic granules of neutrophils, involved in inflammation and immune responses. It exhibits chymotrypsin-like specificity.

-

Mast Cell Proteases: Including chymases found in the granules of mast cells, which play a role in allergic and inflammatory reactions.

The high specificity of this compound for these enzymes makes it an invaluable tool for differentiating their activity from other proteases, such as neutrophil elastase, which does not hydrolyze this substrate.

Quantitative Data: Enzyme Kinetics

The efficiency of enzymatic cleavage of this compound is characterized by the kinetic parameters Michaelis constant (Km) and catalytic rate constant (kcat). While direct kinetic data for the -SBzl substrate is specifically detailed in the seminal work by Harper et al. (1981), the following table includes comparative data for the closely related p-nitroanilide (pNA) substrate to provide context for enzyme affinity. The definitive kinetic parameters for this compound are found in the aforementioned publication.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | - | - | --INVALID-LINK-- |

| Human Leukocyte Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | - | - | --INVALID-LINK-- |

| Data for this compound to be extracted from Harper et al., Anal Biochem, 1981. |

Experimental Protocols

The following is a detailed methodology for a typical enzymatic assay using this compound, based on the principles outlined in the literature.

Principle:

The assay measures the rate of hydrolysis of the thiobenzyl ester bond in this compound by a chymotrypsin-like protease. The liberated thiol-containing product, thiobenzyl alcohol, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with a maximum absorbance at 412 nm. The rate of increase in absorbance at 412 nm is directly proportional to the enzyme activity.

Reagents:

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% (v/v) dimethyl sulfoxide (DMSO).

-

Substrate Stock Solution: this compound dissolved in DMSO to a final concentration of 20 mM.

-

DTNB Stock Solution: 10 mM DTNB in assay buffer.

-

Enzyme Solution: Purified chymotrypsin or cathepsin G, diluted in assay buffer to the desired concentration.

Procedure:

-

Reaction Mixture Preparation: In a 1.5 mL cuvette, combine:

-

850 µL of Assay Buffer

-

50 µL of DTNB Stock Solution

-

50 µL of Substrate Stock Solution

-

-

Incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Add 50 µL of the Enzyme Solution to the reaction mixture and mix thoroughly by inversion.

-

Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer thermostatted at 37°C and record the increase in absorbance at 412 nm over a period of 5-10 minutes.

-

Data Analysis: Calculate the initial rate of reaction (ΔA412/min) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of TNB, which is 13,600 M-1cm-1 at 412 nm.

Mechanism of Action and Signaling Pathways

The fundamental mechanism of action involves the enzymatic cleavage of a peptide bond, a process characteristic of serine proteases.

Enzymatic Cleavage of this compound

Chymotrypsin Specificity for Suc-Ala-Ala-Pro-Phe-SBzl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin, a serine protease from the pancreas, plays a crucial role in protein digestion.[1] Its catalytic activity is characterized by a pronounced specificity for cleaving peptide bonds on the C-terminal side of aromatic amino acid residues, namely tyrosine, phenylalanine, and tryptophan. This specificity is primarily dictated by a hydrophobic binding pocket within the enzyme's active site, known as the S1 pocket, which accommodates the aromatic side chains of the substrate. The synthetic peptide Suc-Ala-Ala-Pro-Phe-SBzl (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-thiobenzyl ester) is a chromogenic substrate designed to leverage this specificity for the quantitative determination of chymotrypsin activity. Upon enzymatic cleavage at the phenylalanine residue, the thiobenzyl ester leaving group is released, which can be quantified spectrophotometrically, providing a sensitive measure of enzyme kinetics. This technical guide provides an in-depth overview of the specificity of chymotrypsin for this compound, including a detailed examination of its catalytic mechanism, experimental protocols for activity assays, and a summary of relevant kinetic data.

Data Presentation: Kinetic Parameters of Chymotrypsin with a Structurally Similar Substrate

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Suc-Ala-Ala-Pro-Phe-pNA | 0.09 | 76 | 844,000 |

Table 1: Steady-State Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA. The data reflects the high affinity and catalytic efficiency of chymotrypsin for this peptide sequence.

Experimental Protocols

Chymotrypsin Activity Assay using Thiobenzyl Ester Substrate

This protocol is adapted from methodologies for similar chromogenic substrates and is designed for the continuous monitoring of chymotrypsin activity using this compound.

a. Reagents and Buffers:

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 10 mM CaCl₂ and 0.2% (v/v) dimethylformamide (DMF).

-

Chymotrypsin Stock Solution: Bovine pancreatic α-chymotrypsin dissolved in 1 mM HCl to a concentration of 1 mg/mL. Stored at -20°C. Working solutions are prepared by diluting the stock solution in the assay buffer.

-

Substrate Stock Solution: this compound dissolved in DMF to a concentration of 10 mM. Stored at -20°C.

-

DTNB (Ellman's Reagent) Stock Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in 0.1 M potassium phosphate buffer, pH 7.0. Stored in the dark at 4°C.

b. Assay Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

880 µL of Assay Buffer

-

100 µL of DTNB Stock Solution

-

10 µL of Substrate Stock Solution (for a final concentration of 100 µM)

-

-

Incubate the reaction mixture at 25°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of the chymotrypsin working solution.

-

Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes using a spectrophotometer. The rate of change in absorbance is proportional to the rate of thiobenzyl alcohol release.

-

The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹ at 412 nm).

Determination of Kinetic Parameters (K_m and k_cat)

-

To determine the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat), the assay is performed with varying concentrations of the substrate, this compound (e.g., 10 µM to 500 µM).

-

The initial velocities (v₀) are plotted against the substrate concentrations ([S]).

-

The kinetic parameters are then determined by fitting the data to the Michaelis-Menten equation: v₀ = (V_max * [S]) / (K_m + [S]) where V_max is the maximum reaction velocity.

-

k_cat is calculated using the equation: k_cat = V_max / [E] where [E] is the total enzyme concentration.

Mandatory Visualization

Caption: Catalytic mechanism of chymotrypsin hydrolysis.

Caption: Experimental workflow for chymotrypsin activity assay.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Suc-AAPF-SBzl

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine thiobenzyl ester, commonly abbreviated as Suc-AAPF-SBzl, is a synthetic peptide substrate widely utilized in biochemical and pharmacological research. It is particularly recognized as a sensitive chromogenic substrate for chymotrypsin and other chymotrypsin-like serine proteases, such as human leukocyte cathepsin G and mast cell chymase. The enzymatic cleavage of the thiobenzyl ester bond at the C-terminus of the phenylalanine residue releases a thiol group, which can be quantified spectrophotometrically, providing a robust method for assaying enzyme activity. This guide provides a comprehensive overview of the known physical and chemical properties of Suc-AAPF-SBzl, detailed experimental protocols for its use, and visualizations of its mechanism of action and experimental workflows.

Physical and Chemical Properties

Table 1: General and Physical Properties of Suc-AAPF-SBzl

| Property | Value | Source |

| IUPAC Name | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine thiobenzyl ester | - |

| Synonyms | Suc-AAPF-SBzl, N-Succinyl-Ala-Ala-Pro-Phe-SBzl | [1] |

| CAS Number | 80651-95-2 | [1] |

| Molecular Formula | C₃₁H₃₈N₄O₇S | [2] |

| Molecular Weight | 610.73 g/mol | [2] |

| Appearance | White to off-white solid/powder (estimated)¹ | [3] |

| Melting Point | 184-187 °C (estimated)² | [4] |

¹Based on the appearance of the similar chromogenic substrate, Suc-AAPF-pNA.[3] ²Based on the melting point of the similar chromogenic substrate, Suc-AAPF-pNA.[4]

Table 2: Solubility and Storage of Suc-AAPF-SBzl

| Property | Details | Source |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO). | [5] |

| Storage Conditions | Store at -20°C. Should be protected from light. For long-term stability, it is recommended to store in a desiccated environment. | [3] |

| Stock Solution Stability | Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [6] |

Mechanism of Action: Enzymatic Hydrolysis

Suc-AAPF-SBzl serves as a substrate for serine proteases that exhibit chymotrypsin-like specificity, meaning they preferentially cleave peptide bonds C-terminal to large hydrophobic residues like phenylalanine. The catalytic triad (typically Ser-His-Asp) in the enzyme's active site facilitates the hydrolysis of the thiobenzyl ester bond. The reaction proceeds via a two-step mechanism involving nucleophilic attack by the active site serine to form a transient acyl-enzyme intermediate, followed by hydrolysis to release the cleaved product and regenerate the active enzyme. The released benzyl-thiol product is the component that is detected in chromogenic assays.

Caption: Enzymatic hydrolysis of Suc-AAPF-SBzl by a chymotrypsin-like serine protease.

Experimental Protocols

The following is a detailed methodology for a typical in vitro enzyme activity assay using Suc-AAPF-SBzl. This protocol is adaptable for various chymotrypsin-like proteases.

Objective:

To determine the catalytic activity of a serine protease by monitoring the hydrolysis of Suc-AAPF-SBzl.

Materials:

-

Suc-AAPF-SBzl (Substrate)

-

Dimethyl sulfoxide (DMSO)

-

Serine Protease (e.g., Chymotrypsin, Cathepsin G)

-

Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 1 M NaCl and 10% glycerol.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410-412 nm

Reagent Preparation:

-

Substrate Stock Solution (e.g., 20 mM): Dissolve an appropriate amount of Suc-AAPF-SBzl in 100% DMSO. Store at -20°C.

-

DTNB Stock Solution (e.g., 100 mM): Dissolve DTNB in DMSO. Store protected from light.

-

Enzyme Working Solution: Prepare serial dilutions of the enzyme in cold Assay Buffer immediately before use. The optimal concentration will depend on the specific activity of the enzyme and must be determined empirically.

-

2x Substrate/DTNB Solution: Prepare a working solution containing the final desired concentration of Suc-AAPF-SBzl and DTNB in Assay Buffer. For example, for a final assay concentration of 200 µM Suc-AAPF-SBzl and 1 mM DTNB, the 2x solution would contain 400 µM Suc-AAPF-SBzl and 2 mM DTNB. The DMSO concentration from the substrate stock should be kept low (typically ≤5%) in the final assay volume to avoid enzyme inhibition.

Assay Procedure:

-

Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well microplate. Add 50 µL of the enzyme working solution to the sample wells. For blank (no enzyme) wells, add an additional 50 µL of Assay Buffer.

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate Reaction: Initiate the enzymatic reaction by adding 100 µL of the 2x Substrate/DTNB solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 410-412 nm over time (e.g., every 30 seconds for 10-20 minutes). The yellow product, 2-nitro-5-thiobenzoate (TNB), is formed from the reaction of the released benzyl-thiol with DTNB.

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (mOD/min).

-

Correct the rate by subtracting the rate of the blank (no enzyme) wells.

-

Convert the rate to µmol/min using the Beer-Lambert law (Absorbance = εcl), where the molar extinction coefficient (ε) for TNB is typically ~14,150 M⁻¹cm⁻¹.

-

Caption: General workflow for an in vitro enzyme activity assay using Suc-AAPF-SBzl.

Conclusion

Suc-AAPF-SBzl is a valuable tool for the kinetic characterization of chymotrypsin-like serine proteases. Its high sensitivity and the reliability of the associated chromogenic assay make it a staple in both basic research and drug discovery applications. Proper understanding of its physical and chemical properties, as outlined in this guide, is essential for obtaining accurate and reproducible experimental results. Researchers should remain mindful of its solubility limitations and storage requirements to ensure the integrity of the compound over time.

References

Suc-Ala-Ala-Pro-Phe-SBzl CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Succinyl-Alanine-Alanine-Proline-Phenylalanine-S-benzyl ester (Suc-Ala-Ala-Pro-Phe-SBzl), a key synthetic peptide substrate used in the study of chymotrypsin and chymotrypsin-like serine proteases.

Core Compound Data

This compound is a highly specific substrate designed for sensitive assays of enzymes that exhibit chymotrypsin-like activity. Its structure, featuring a thiobenzyl ester (SBzl) leaving group upon cleavage, allows for versatile detection methods.

| Property | Value | Source(s) |

| CAS Number | 80651-95-2 | [1] |

| Molecular Formula | C₃₁H₃₈N₄O₇S | [1] |

| Molecular Weight | 610.72 g/mol | [1][2] |

| Sequence | This compound | [2] |

| Appearance | Typically a white to off-white solid | |

| Storage Conditions | Store at -20°C for long-term stability |

Biochemical Applications and Mechanism of Action

This compound serves as a crucial tool for in vitro characterization of various chymotrypsin-like enzymes, which are implicated in numerous physiological and pathological processes.

Primary Applications:

-

Enzyme Kinetics: Used to determine kinetic parameters (Kₘ, kₖₐₜ) of chymotrypsin and other related proteases such as human leukocyte cathepsin G and rat mast cell proteases (RMCP I and RMCP II).[2][3]

-

Inhibitor Screening: Acts as a reliable substrate in high-throughput screening assays to identify and characterize novel inhibitors of chymotrypsin-like enzymes.

-

Drug Development: Facilitates the study of proteases involved in diseases like inflammation, pancreatitis, and cancer, aiding in the development of targeted therapeutics.[4]

-

Diagnostic Research: Has been explored as a potential tool in diagnostic assays, for instance, in relation to pancreatic cancer, due to its interaction with specific disease-associated enzymes.[1]

The fundamental principle of its use involves the enzymatic hydrolysis of the peptide bond C-terminal to the phenylalanine residue. This reaction releases the benzylthiol (thiobenzyl) group, which can then be detected.

Enzymatic Reaction Pathway

The following diagram illustrates the enzymatic cleavage of this compound by a chymotrypsin-like enzyme.

Experimental Protocols

A highly sensitive and widely adopted method for measuring the enzymatic activity using this compound was developed by Harper et al. and involves a coupled reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[1] The liberated benzylthiol reacts with DTNB to produce the chromophore 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[5][6]

Materials

-

This compound (Substrate)

-

Chymotrypsin or other protease of interest (Enzyme)

-

Assay Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5, containing 0.5 M NaCl)

-

DTNB (Ellman's Reagent)

-

Dimethyl sulfoxide (DMSO) for stock solutions

-

Spectrophotometer (plate reader or cuvette-based)

-

96-well microplate or cuvettes

Stock Solutions

-

Substrate Stock (10-20 mM): Dissolve this compound in DMSO. Store at -20°C.

-

DTNB Stock (10 mM): Dissolve DTNB in the assay buffer. Prepare fresh and protect from light.

-

Enzyme Stock: Prepare a concentrated stock of the enzyme in a suitable buffer (e.g., 1 mM HCl for chymotrypsin to maintain stability). Determine the protein concentration accurately.

Assay Procedure (96-well plate format)

-

Prepare Working Solutions:

-

Dilute the Substrate Stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).

-

Prepare serial dilutions of the enzyme in the assay buffer to determine the linear range of the assay.

-

-

Set up the Reaction Mixture:

-

To each well, add 50 µL of assay buffer.

-

Add 25 µL of the DTNB working solution.

-

Add 25 µL of the Substrate working solution.

-

-

Initiate the Reaction:

-

Add 25 µL of the enzyme dilution to the wells to start the reaction. For the blank/negative control, add 25 µL of the enzyme buffer.

-

The final volume in each well is 125 µL.

-

-

Measure Absorbance:

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the increase in absorbance at 412 nm kinetically, taking readings every 30-60 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₄₁₂/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank (non-enzymatic hydrolysis) from the sample rates.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (ε of TNB²⁻ at 412 nm is ~14,150 M⁻¹cm⁻¹).[5]

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical enzyme kinetics experiment using this substrate.

Signaling Pathway Context

This compound is not a signaling molecule itself but is a tool to study enzymes that are part of complex signaling cascades. Chymotrypsin-like proteases are involved in:

-

Protease-Activated Receptor (PAR) Signaling: Some chymotrypsin-like enzymes can cleave and activate PARs (e.g., PAR-1, PAR-2) on cell surfaces, initiating intracellular signaling cascades that regulate inflammation, gut homeostasis, and other cellular responses.[2]

-

Tissue Remodeling and Inflammation: Enzymes like cathepsin G, released by neutrophils, play a role in inflammation and tissue damage. Assaying their activity with substrates like this peptide helps in understanding these processes.[7]

-

Cancer Progression: Aberrant protease activity is a hallmark of many cancers, contributing to tumor growth, invasion, and metastasis.

The diagram below shows a simplified representation of how a chymotrypsin-like enzyme can initiate a cellular signal through a PAR.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. Experimental arthritis in C57black/6 normal and beige (Chediak-Higashi) mice: in vivo and in vitro observations on cartilage degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Chymotrypsin-like enzyme secretion is stimulated in cultured epithelial cells during proliferation and in response to Actinobacillus actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Thiobenzyl Ester Peptide Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiobenzyl ester peptide substrates have emerged as invaluable tools in the study of proteolytic enzymes, offering a versatile platform for continuous monitoring of enzyme activity and high-throughput screening of inhibitors. Their unique chemical properties, which allow for sensitive and specific detection of protease, caspase, and deubiquitinase activity, have cemented their role in academic research and drug discovery pipelines. This technical guide provides a comprehensive overview of the discovery, development, and application of these powerful molecular probes.

Core Concepts and Advantages

Peptide thiobenzyl esters are synthetic substrates where the C-terminal carboxyl group of a peptide is modified to form a thioester linkage with thiophenol or a derivative. The enzymatic cleavage of the peptide bond N-terminal to the thiobenzyl ester releases a thiol-containing product. This thiol can then react with a chromogenic or fluorogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a quantifiable signal.

The primary advantages of thiobenzyl ester substrates include:

-

Continuous Monitoring: The reaction with a detection reagent like DTNB allows for real-time measurement of enzyme kinetics.

-

High Sensitivity: The generation of a chromogenic or fluorogenic signal provides a highly sensitive readout of enzymatic activity.[1]

-

Versatility: The peptide sequence can be readily modified to confer specificity for a wide range of proteases.

-

Suitability for High-Throughput Screening (HTS): The assay format is amenable to automation and miniaturization for large-scale screening campaigns.

Applications in Enzyme Assays

Thiobenzyl ester peptide substrates have been successfully employed to assay the activity of several classes of enzymes that are critical in human health and disease.

Protease Assays

The initial development and application of these substrates focused on serine proteases. By designing peptide sequences that mimic the natural cleavage sites of these enzymes, researchers have been able to create highly specific and efficient substrates.

-

Thrombin: Several peptide thioester substrates have been synthesized and tested for thrombin, a key enzyme in the coagulation cascade. Modifications in the P and P' positions of the peptide have been explored to enhance specificity. For example, the substrate D-Phe-Pro-Arg-SBzl was reported to have a very low K_M value with bovine thrombin, indicating high affinity.[2]

-

Chymotrypsin and Subtilisin: N-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) has been utilized as a substrate for α-chymotrypsin and subtilisin BPN'.[1] The hydrolysis of this substrate can be continuously monitored spectrophotometrically in the presence of DTNB.[1]

-

Human Leukocyte Proteinase 3: A series of peptidyl thiobenzyl esters has been instrumental in mapping the active site of human leukocyte proteinase 3, a serine protease involved in inflammatory processes. These studies revealed a preference for small hydrophobic amino acids at the P1 position.[2]

Caspase Assays

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death). Thiobenzyl ester substrates designed with the preferred caspase recognition sequence (e.g., DEVD for caspase-3) have been developed for monitoring caspase activity. While much of the literature focuses on fluorogenic substrates like AFC or AMC-linked peptides, the principles of thiobenzyl ester chemistry are applicable and offer an alternative assay format. The cleavage of a substrate such as Ac-DEVD-SBzl by caspase-3 would release a thiol that can be detected with DTNB.

Deubiquitinase (DUB) Assays

Deubiquitinases are proteases that remove ubiquitin from substrate proteins, playing a crucial role in regulating a vast array of cellular processes. While the native linkage cleaved by DUBs is an isopeptide bond, studies have shown that some DUBs possess esterase and even thioesterase activity.[3] This has opened the door for the development of thioester-based substrates for DUBs. For instance, ubiquitinated glutathione, which contains a thioester bond, has been used to probe the thioesterase activity of a panel of DUBs.[3]

Quantitative Data Presentation

The following tables summarize the kinetic parameters for selected thiobenzyl ester peptide substrates with various proteases, providing a basis for comparison and selection of appropriate substrates for specific applications.

Table 1: Kinetic Parameters of Thiobenzyl Ester Peptide Substrates for Serine Proteases

| Enzyme | Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Reference |

| Bovine Thrombin | D-Phe-Pro-Arg-SBzl | 0.72 | - | - | [2] |

| α-Chymotrypsin | BzTyrSBzl | 20 | 37 | 1.85 x 10⁶ | [1] |

| Subtilisin BPN' | BzTyrSBzl | 7000 | 126 | 1.8 x 10⁴ | [1] |

| Human Proteinase 3 | Boc-Ala-Ala-Nva-SBzl | - | - | 1.0 x 10⁶ | |

| Human Proteinase 3 | Boc-Ala-Ala-Val-SBzl | - | - | 1-4 x 10⁵ | |

| Human Proteinase 3 | Boc-Ala-Ala-Ala-SBzl | - | - | 1-4 x 10⁵ | |

| Human Proteinase 3 | Boc-Ala-Ala-Met-SBzl | - | - | 1-4 x 10⁵ |

Note: "-" indicates data not available in the cited literature.

Experimental Protocols

Detailed methodologies for the synthesis of thiobenzyl ester peptide substrates and their use in enzymatic assays are provided below. These protocols are intended to serve as a guide for researchers and may require optimization for specific applications.

Protocol 1: Solid-Phase Synthesis of a Thiobenzyl Ester Peptide

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a generic thiobenzyl ester peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a resin support.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin (or other suitable resin)

-

3-Carboxypropane-sulfonamide linker

-

Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Iodoacetonitrile

-

Thiophenol or 4-methylbenzylthiol

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

-

HPLC-grade acetonitrile and water

Procedure:

-

Resin Preparation: Swell the Rink amide resin in DMF in a reaction vessel.

-

Linker Coupling: Couple the 3-carboxypropane-sulfonamide linker to the resin using DIC and HOBt in DMF. Allow the reaction to proceed for 24 hours. Wash the resin extensively with DMF.

-

First Amino Acid Attachment: Couple the first Fmoc-protected amino acid to the sulfonamide linker using DIC and HOBt.

-

Peptide Chain Elongation:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin with DMF.

-

Amino Acid Coupling: Add the next Fmoc-protected amino acid, DIC, and HOBt in DMF. Allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

-

Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

-

-

Thioester Formation:

-

Activation: Treat the resin with iodoacetonitrile in DMF to activate the sulfonamide linker.

-

Thiolysis: Add the desired thiol (e.g., thiophenol or 4-methylbenzylthiol) to the activated resin. This will cleave the peptide from the resin, forming the thiobenzyl ester.

-

-

Cleavage and Deprotection:

-

Filter the resin and collect the filtrate containing the protected peptide thioester.

-

Evaporate the solvent.

-

Treat the residue with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-4 hours to remove side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide thioester by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and lyophilize.

-

Purify the peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure product, pool, and lyophilize.

-

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Protocol 2: General Protease Activity Assay using a Thiobenzyl Ester Substrate and DTNB

This protocol provides a general method for measuring the activity of a protease using a thiobenzyl ester peptide substrate and DTNB in a 96-well plate format.

Materials:

-

Purified protease of interest

-

Thiobenzyl ester peptide substrate specific for the protease

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5; buffer composition should be optimized for the specific enzyme)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) stock solution (e.g., 10 mM in assay buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagents:

-

Dilute the protease to the desired concentration in assay buffer.

-

Dissolve the thiobenzyl ester substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in assay buffer.

-

Dilute the DTNB stock solution in assay buffer to the final working concentration (e.g., 0.5 mM).

-

-

Set up the Assay:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

DTNB solution

-

Thiobenzyl ester substrate solution

-

-

Include control wells:

-

No enzyme control: Add assay buffer instead of the enzyme solution.

-

No substrate control: Add assay buffer instead of the substrate solution.

-

-

-

Initiate the Reaction:

-

Add the diluted protease solution to the wells to start the enzymatic reaction.

-

The final volume in each well should be consistent (e.g., 200 µL).

-

-

Measure Absorbance:

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a set period of time (e.g., 15-30 minutes). The increase in absorbance corresponds to the formation of 2-nitro-5-thiobenzoate (TNB²⁻) as the released thiol reacts with DTNB.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the absorbance versus time plot.

-

To determine kinetic parameters (K_M and k_cat), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Fit the initial velocity data to the Michaelis-Menten equation.

-

Protocol 3: Caspase-3 Activity Assay using a Thiobenzyl Ester Substrate

This protocol is adapted from general caspase-3 colorimetric assays and modified for use with a thiobenzyl ester substrate.

Materials:

-

Cell lysate containing active caspase-3 (e.g., from apoptotic cells)

-

Thiobenzyl ester substrate for caspase-3 (e.g., Ac-DEVD-SBzl)

-

Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)

-

DTNB stock solution (10 mM)

-

96-well microplate

-

Microplate reader (absorbance at 412 nm)

Procedure:

-

Prepare Cell Lysate:

-

Induce apoptosis in a cell culture using a known stimulus.

-

Harvest the cells and lyse them in a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of the lysate.

-

-

Prepare Reagents:

-

Dilute the cell lysate to a suitable protein concentration (e.g., 50-200 µg of total protein per assay) in caspase assay buffer.

-

Prepare the Ac-DEVD-SBzl substrate solution in caspase assay buffer.

-

Prepare the DTNB working solution in caspase assay buffer.

-

-

Set up the Assay:

-

In a 96-well plate, add the following to each well:

-

Caspase assay buffer

-

DTNB solution

-

Ac-DEVD-SBzl substrate solution

-

-

Include a control with lysate from non-apoptotic cells.

-

-

Initiate the Reaction:

-

Add the cell lysate to the wells.

-

-

Measure Absorbance:

-

Incubate the plate at 37°C and measure the absorbance at 412 nm at different time points (e.g., 0, 30, 60, 120 minutes).

-

-

Data Analysis:

-

Calculate the change in absorbance over time to determine the caspase-3 activity. Compare the activity in apoptotic versus non-apoptotic cell lysates.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of thiobenzyl ester peptide substrates.

Caption: Simplified overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Caption: A typical workflow for high-throughput screening of a protease against a library of thiobenzyl ester peptide substrates.

References

- 1. Human neutrophil proteinase 3: mapping of the substrate binding site using peptidyl thiobenzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deubiquitinating enzyme amino acid profiling reveals a class of ubiquitin esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

The Role of the S-Benzyl Group in Protease Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to numerous areas of biological research and drug development. Understanding their function, specificity, and mechanism of action relies heavily on the use of synthetic substrates. Among these, substrates incorporating an S-benzyl (SBzl) group have carved out a significant niche, particularly in colorimetric assays and chemoenzymatic synthesis. This technical guide provides a comprehensive overview of the role of the SBzl group in protease substrates, detailing its applications, underlying chemical principles, and relevant experimental methodologies.

The S-Benzyl Group as a Leaving Group in Colorimetric Protease Assays

One of the primary applications of the SBzl group in protease substrates is as a thiol-releasing leaving group in colorimetric assays. In this context, a peptide sequence recognized by a specific protease is C-terminally linked to a thiobenzyl ester. Upon enzymatic cleavage of the peptide bond, a free thiol group is released. This thiol can then react with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent), to produce a quantifiable color change.

The reaction with DTNB produces a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which has a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the rate of substrate cleavage by the protease, allowing for the determination of enzyme kinetics.

A notable example is the use of Boc-Ala-Ala-Asp-SBzl as a specific substrate for Granzyme B, a serine protease involved in apoptosis. The cleavage of this substrate by Granzyme B releases a thiol that reacts with DTNB, providing a specific and sensitive method for measuring Granzyme B activity.[1]

Experimental Workflow: Colorimetric Protease Assay using an SBzl Substrate and DTNB

Caption: Workflow for a colorimetric protease assay using an SBzl substrate.

The Benzyl Group in Enhancing Substrate Affinity and Modulating Specificity

Beyond its role as a leaving group, the benzyl moiety itself can significantly influence the interaction between a substrate and a protease. A study on the chemoenzymatic polymerization of amino acid monomers by the cysteine protease papain demonstrated that a benzyl ester group enhances the affinity of the monomer for the enzyme's active site.[2] This enhanced affinity can lead to increased reaction efficiency.

Interestingly, the presence of the benzyl ester also broadened the substrate specificity of papain.[2] While papain typically shows a higher affinity for alanine over glycine, the benzyl ester derivatives of both amino acids were polymerized with similar efficiency.[2] This suggests that the hydrophobic and aromatic nature of the benzyl group can introduce favorable interactions within the enzyme's binding pocket, potentially overriding the inherent preferences for specific amino acid side chains. This property is particularly valuable in the context of chemoenzymatic peptide synthesis, where control over the incorporation of different amino acids is crucial.

Chemoenzymatic Peptide Synthesis Workflow

Caption: Workflow for chemoenzymatic peptide synthesis using benzyl ester monomers.

Quantitative Data

The following table summarizes data from a study on the chemoenzymatic polymerization of amino acid esters by papain, highlighting the superior performance of the benzyl ester.

| Amino Acid Ester | Monomer Concentration (M) | Papain Concentration (U/mL) | Polymerization Yield (%) |

| Alanine-OEt | 0.6 | 10 | ~ 20 |

| Glycine-OEt | 0.6 | 10 | < 5 |

| Alanine-OBzl | 0.6 | 10 | ~ 80 |

| Glycine-OBzl | 0.6 | 10 | ~ 75 |

Data adapted from Uyama et al., Biomacromolecules. This table illustrates the significantly higher yields achieved with benzyl esters (OBzl) compared to ethyl esters (OEt) under the same reaction conditions.

Experimental Protocols

Detailed Protocol for Colorimetric Protease Assay using a Thiobenzyl Ester Substrate

1. Materials:

-

Protease of interest

-

Peptide-SBzl substrate (e.g., Boc-AAD-SBzl for Granzyme B)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, pH 7.4)

-

Microplate reader capable of measuring absorbance at 412 nm

-

96-well microplates

2. Reagent Preparation:

-

SBzl Substrate Stock Solution: Dissolve the Peptide-SBzl substrate in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.

-

DTNB Stock Solution: Dissolve DTNB in DMSO to a final concentration of 100 mM. Store protected from light at 4°C.

-

Working DTNB Solution: Dilute the DTNB stock solution in assay buffer to a final concentration of 1 mM. Prepare fresh daily.

-

Protease Solution: Dilute the protease to the desired concentration in assay buffer. The optimal concentration should be determined empirically.

3. Assay Procedure:

-

Add 50 µL of assay buffer to each well of a 96-well microplate.

-

Add 10 µL of the working DTNB solution to each well.

-

Add 20 µL of the protease solution to the appropriate wells. For a negative control, add 20 µL of assay buffer.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of the SBzl substrate stock solution to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 412 nm every 1-2 minutes for 30-60 minutes.

4. Data Analysis:

-

Subtract the absorbance of the negative control from the absorbance of the experimental wells.

-

Plot the change in absorbance over time.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

-

The concentration of the product (TNB) can be calculated using the Beer-Lambert law (ε of TNB at 412 nm is 14,150 M⁻¹cm⁻¹).

-

Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Detailed Protocol for Chemoenzymatic Synthesis of Polypeptides using Benzyl Ester Monomers

1. Materials:

-

Amino acid benzyl ester (e.g., L-Alanine benzyl ester)

-

Papain (activated)

-

Phosphate buffer (1 M, pH 8.0)

-

Hydrochloric acid (2 M)

-

Deionized water

-

Stirring apparatus

-

Lyophilizer

2. Procedure:

-

Dissolve the amino acid benzyl ester monomer in 1 M phosphate buffer (pH 8.0) to the desired concentration (e.g., 0.6 M).

-

Adjust the pH of the monomer solution to 8.0 with NaOH if necessary.

-

Add the activated papain to the monomer solution to the desired final concentration (e.g., 10 U/mL).

-

Stir the reaction mixture at a constant speed (e.g., 800 rpm) and temperature (e.g., 40°C) for the desired reaction time (e.g., 24 hours).

-

Stop the reaction by adding 2 M HCl to precipitate the synthesized polypeptide.

-

Centrifuge the reaction mixture to pellet the polypeptide.

-

Discard the supernatant and wash the pellet with deionized water three times to remove unreacted monomer and enzyme.

-

Resuspend the final pellet in a small volume of deionized water and lyophilize to obtain the purified polypeptide.

3. Analysis:

-

The molecular weight distribution of the synthesized polypeptide can be determined by techniques such as gel permeation chromatography (GPC) or mass spectrometry.

-

The amino acid composition can be confirmed by amino acid analysis.

Signaling Pathway Visualization

The activity of proteases is often a critical component of cellular signaling cascades. Granzyme B, for instance, plays a key role in cytotoxic T lymphocyte (CTL)-mediated apoptosis. Below is a simplified representation of the Granzyme B signaling pathway.

Caption: Simplified Granzyme B-mediated apoptosis pathway.

Conclusion

The S-benzyl group plays a multifaceted and significant role in the study of proteases. As a key component of thio-releasing substrates, it enables sensitive and continuous colorimetric monitoring of protease activity. Furthermore, the benzyl moiety itself can be strategically employed to enhance substrate affinity and modulate the specificity of enzymes, a feature that is highly advantageous in applications such as chemoenzymatic peptide synthesis. While more direct comparative kinetic data with other substrate classes would be beneficial, the existing body of research clearly establishes SBzl-containing substrates as valuable tools for researchers, scientists, and drug development professionals. The methodologies and principles outlined in this guide provide a solid foundation for the effective application of these substrates in protease research.

References

An In-depth Technical Guide to Proteases Cleaving Suc-Ala-Ala-Pro-Phe-SBzl for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of proteases known to cleave the synthetic chromogenic substrate Succinyl-Alanine-Alanine-Proline-Phenylalanine-thiobenzyl ester (Suc-Ala-Ala-Pro-Phe-SBzl). This substrate is a valuable tool for the characterization and kinetic analysis of several chymotrypsin-like serine proteases. This document details the kinetic parameters of these enzymes, provides in-depth experimental protocols for their analysis, and illustrates their relevant signaling pathways.

Introduction to this compound and Cleaving Proteases

This compound is a synthetic peptide derivative designed as a specific substrate for a group of serine proteases that exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic residues, particularly phenylalanine. The thiobenzyl ester leaving group allows for a continuous and sensitive colorimetric assay when coupled with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. Upon cleavage of the thiobenzyl ester bond, the released thiol reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a strong absorbance at 412 nm.

The primary proteases known to efficiently hydrolyze this substrate include:

-

α-Chymotrypsin: A well-characterized digestive serine protease synthesized in the pancreas. It plays a crucial role in the breakdown of dietary proteins in the small intestine.[1][2][3]

-

Cathepsin G: A serine protease found in the azurophilic granules of neutrophils.[4] It is involved in various physiological and pathological processes, including host defense, inflammation, and tissue remodeling.

-

Mast Cell Proteases: Specifically, chymotrypsin-like enzymes (chymases) found in the granules of mast cells, such as rat mast cell protease I (RMCP I) and rat mast cell protease II (RMCP II).[2] These proteases are released upon mast cell degranulation and are implicated in allergic and inflammatory responses.

Quantitative Data on Protease Activity

While specific kinetic data for the cleavage of this compound is not extensively reported in readily available literature, data for the closely related p-nitroanilide (pNA) substrate, Suc-Ala-Ala-Pro-Phe-pNA, provides valuable insights into the substrate specificity and relative activity of these proteases. The thiobenzyl ester substrate is generally considered to be more sensitive than the pNA analog.

| Protease | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | 98 | 1.63 x 106 |

| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | Not Reported | Not Reported |

| Mast Cell Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 | Not Reported | Not Reported |

Experimental Protocols

General Assay for Protease Activity using this compound and DTNB

This protocol outlines a general method for measuring the activity of chymotrypsin, cathepsin G, or mast cell chymase using this compound. Optimal conditions (e.g., pH, buffer composition, enzyme and substrate concentrations) may need to be determined empirically for each specific protease.

Materials:

-

Purified protease (α-Chymotrypsin, Cathepsin G, or Mast Cell Chymase)

-

This compound (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for dissolving substrate and DTNB

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare 100 mM HEPES buffer and adjust the pH to 7.5. The optimal pH may vary depending on the protease.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-20 mM.

-

DTNB Stock Solution: Dissolve DTNB in DMSO to a stock concentration of 100 mM.

-

Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate buffer (e.g., cold deionized water or assay buffer) to a known concentration. Dilute the enzyme stock to the desired working concentration in assay buffer immediately before use.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

DTNB solution (final concentration typically 0.1-0.5 mM)

-

Substrate solution (prepare a range of concentrations to determine Km and Vmax)

-

-

Include control wells:

-

Blank (no enzyme): Contains buffer, DTNB, and substrate.

-

Enzyme control (no substrate): Contains buffer, DTNB, and enzyme.

-

-

-

Initiation and Measurement:

-

Equilibrate the microplate to the desired assay temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme solution to the wells.

-

Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm over time (kinetic read). Record data at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M-1cm-1).

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

-

Calculate kcat from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).

-

Signaling Pathways and Experimental Workflows

The proteases discussed in this guide, particularly when acting on cell surfaces, can initiate intracellular signaling cascades primarily through the activation of Protease-Activated Receptors (PARs).[5][6][7] PARs are a unique class of G protein-coupled receptors that are activated by proteolytic cleavage of their N-terminal domain, which unmasks a tethered ligand that binds to and activates the receptor.

Chymotrypsin Signaling Pathway

Chymotrypsin has been shown to cleave and activate PAR1 and PAR2, leading to downstream signaling events.[5][8] Activation of PAR2 by chymotrypsin can trigger calcium mobilization and the activation of the ERK1/2 MAP kinase pathway.[5]

Caption: Chymotrypsin activates PAR2, leading to Gq-mediated calcium release and ERK1/2 pathway activation.

Cathepsin G Signaling Pathway

Caption: Cathepsin G activates PAR1 and PAR4, triggering G protein-mediated downstream signaling.

Mast Cell Chymase Signaling Pathway

Mast cell chymase can also interact with PARs, although the specific receptor and downstream pathways can be cell-type dependent. For instance, chymase has been shown to signal via PAR2 in intestinal epithelial cells, leading to increased permeability.[10]

Caption: Mast cell degranulation releases chymase, which can activate PAR2 and downstream signaling.

Experimental Workflow for Studying Protease-Mediated PAR Activation

The following workflow outlines a general approach to investigate the activation of PARs by the proteases that cleave this compound.

Caption: A general workflow for investigating protease-mediated PAR activation in cultured cells.

Conclusion

This compound serves as a highly sensitive and specific substrate for a key group of chymotrypsin-like serine proteases. Understanding the kinetics of its cleavage and the signaling pathways initiated by these proteases is crucial for research in areas such as inflammation, immunology, and cancer biology. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of these important enzymes and to screen for potential therapeutic inhibitors. Further research is warranted to elucidate the precise kinetic parameters for the cleavage of the thiobenzyl ester substrate by cathepsin G and mast cell chymases to provide a more complete quantitative picture.

References

- 1. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Reaction of mast cell proteases tryptase and chymase with protease activated receptors (PARs) on keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Cleavage of Suc-Ala-Ala-Pro-Phe-SBzl by Chymotrypsin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the enzymatic cleavage of the synthetic peptide substrate N-Succinyl-L-Alaninyl-L-Alaninyl-L-Prolyl-L-Phenylalanine-thiobenzyl ester (Suc-Ala-Ala-Pro-Phe-SBzl) by α-chymotrypsin, a key serine protease in biochemistry and cell biology.

Chymotrypsin: Mechanism and Specificity

α-Chymotrypsin is a digestive enzyme that catalyzes the hydrolysis of peptide bonds. Its specificity is primarily dictated by the nature of the amino acid residue at the P1 position, which is the residue on the N-terminal side of the scissile bond.

-

Primary Specificity: Chymotrypsin preferentially cleaves peptide bonds C-terminal to large, hydrophobic amino acid residues. The aromatic amino acids—Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr)—are the most favored targets.[1] This is due to a deep, hydrophobic S1 binding pocket in the enzyme's active site that comfortably accommodates these bulky side chains.

-

Secondary Specificity: Cleavage can also occur, though typically at a slower rate, after other residues such as Leucine (Leu), Methionine (Met), and Histidine (His).[2]

-

Inhibitory Factors: The nature of the residue at the P1' position (immediately C-terminal to the cleavage site) can significantly influence the reaction rate. Notably, if Proline (Pro) occupies the P1' position, cleavage is almost completely blocked.[3][4]

-

Catalytic Mechanism: The hydrolysis is carried out by a catalytic triad of amino acids in the active site: Serine-195, Histidine-57, and Aspartate-102. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond in a two-step acylation and deacylation process.

Theoretical Cleavage Site of this compound

To determine the theoretical cleavage site, we apply the principles of chymotrypsin's specificity to the substrate sequence using the standard Schechter and Berger nomenclature, where the scissile bond is located between the P1 and P1' residues.[5][6]

Substrate Sequence: Suc-Ala-Ala-Pro-Phe -|-SBzl

-

P4: Alanine (Ala)

-

P3: Alanine (Ala)

-

P2: Proline (Pro)

-

P1: Phenylalanine (Phe)

-

P1': Thiobenzyl (SBzl) group

The P1 residue is Phenylalanine, an aromatic amino acid that is a primary target for chymotrypsin. Its side chain fits ideally into the enzyme's S1 hydrophobic pocket. This precise positioning aligns the peptide bond between Phenylalanine and the thiobenzyl ester group for nucleophilic attack by the catalytic Serine-195 residue.

Therefore, the theoretical cleavage site is the amide bond connecting the carboxyl group of Phenylalanine to the sulfur atom of the thiobenzyl ester leaving group.

Data Presentation: Substrate and Predicted Products

| Component | Name / Sequence | Molecular Formula | Predicted Role/State |

| Enzyme | α-Chymotrypsin | - | Catalyst |

| Substrate | This compound | C₃₁H₃₈N₄O₇S | Reactant |

| Predicted Product 1 | Succinyl-Ala-Ala-Pro-Phe | C₂₄H₃₂N₄O₈ | Product |

| Predicted Product 2 | Thiobenzyl alcohol (Benzyl mercaptan) | C₇H₈S | Product (Leaving Group) |

Experimental Protocol for Cleavage Verification

The theoretical cleavage site can be confirmed experimentally using a standard enzymatic digestion assay followed by product analysis via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

4.1 Materials

-

Bovine pancreatic α-chymotrypsin (e.g., TPCK-treated to inactivate trypsin)

-

Substrate: this compound

-

Reaction Buffer: 100 mM Tris-HCl with 10 mM CaCl₂, pH 7.8

-

Enzyme Stock Buffer: 1 mM HCl

-

Substrate Stock Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching Solution: 10% Trifluoroacetic acid (TFA)

-

HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

4.2 Procedure

-

Preparation:

-

Prepare a 10 mM stock solution of the substrate in DMF.

-

Prepare a 1 mg/mL stock solution of chymotrypsin in cold 1 mM HCl.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, add 50 µL of the substrate stock to 940 µL of Reaction Buffer and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the chymotrypsin stock solution (final enzyme:substrate ratio approx. 1:50 w/w).

-

Incubate the reaction at 37°C. Time points can be taken (e.g., at 0, 5, 15, 30, and 60 minutes) to monitor the reaction progress.

-

-

Reaction Quenching:

-

At each desired time point, withdraw a 100 µL aliquot of the reaction mixture and transfer it to a new tube containing 10 µL of 10% TFA to stop the reaction.

-

-

Analysis by HPLC-MS:

-

Inject the quenched samples into an HPLC system equipped with a C18 reverse-phase column.

-

Separate the components using a linear gradient of Solvent A to Solvent B.

-

Monitor the column eluate with a UV detector and a coupled mass spectrometer.

-

Identify the peaks corresponding to the intact substrate (this compound) and the predicted product (Succinyl-Ala-Ala-Pro-Phe).

-

Confirm the identity of each peak by comparing its measured mass-to-charge ratio (m/z) with the theoretical mass calculated for each molecule. The disappearance of the substrate peak should correlate with the appearance of the product peak over time.

-

Visualizations

The following diagrams illustrate the logical workflow for cleavage analysis and the theoretical mechanism of substrate binding and cleavage.

Caption: Experimental workflow for chymotrypsin-mediated cleavage analysis.

Caption: Substrate binding at the chymotrypsin active site.

References

- 1. Peptidases Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 4. PeptideCutter [web.expasy.org]

- 5. peakproteins.com [peakproteins.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Suc-Ala-Ala-Pro-Phe-SBzl solubility in DMSO and aqueous buffers

An in-depth guide to understanding and utilizing Suc-Ala-Ala-Pro-Phe-SBzl, a key substrate for chymotrypsin and related serine proteases. This document provides detailed protocols for solubility assessment and solution preparation in DMSO and aqueous buffers, tailored for researchers, scientists, and professionals in drug development.

Introduction

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₈N₄O₇S | [4] |

| Molecular Weight | 610.72 g/mol | [4] |

| Appearance | Solid | [5] |

| Storage | Store at -20°C to -80°C, protected from moisture and light. | [5][6] |

Solubility Data

Quantitative solubility data for this compound is not extensively published. However, based on its hydrophobic nature and general peptide solubility guidelines, the following qualitative information can be provided. For a structurally similar peptide, Suc-Ala-Ala-Pro-Phe-pNA, a solubility of 100 mg/mL in DMSO has been reported, requiring sonication for dissolution[5][6].

| Solvent | Expected Solubility | Notes |

| DMSO | High | Generally, hydrophobic peptides exhibit good solubility in DMSO[7][8][9][10]. A stock solution can be prepared and then diluted into aqueous buffers. |

| Aqueous Buffers | Variable | Solubility in aqueous solutions is highly dependent on pH, ionic strength, and the specific buffer composition[9]. The peptide is likely to have low solubility in purely aqueous solutions. |

Experimental Protocols

Protocol 1: Determination of Solubility